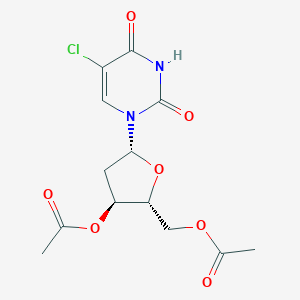

3',5'-Di-O-acetyl-5-chloro-2'-deoxyuridine

Vue d'ensemble

Description

3’,5’-Di-O-acetyl-5-chloro-2’-deoxyuridine is a halogenated uridine derivative with the molecular formula C13H15ClN2O7 and a molecular weight of 346.72 g/mol . This compound is a modified nucleoside, which means it is a structural analog of naturally occurring nucleosides. It is characterized by the presence of chlorine at the 5-position and acetyl groups at the 3’ and 5’ positions of the deoxyuridine molecule .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3’,5’-Di-O-acetyl-5-chloro-2’-deoxyuridine typically involves the acetylation of 5-chloro-2’-deoxyuridine. The process begins with the protection of the hydroxyl groups at the 3’ and 5’ positions using acetic anhydride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl groups. The product is then purified using column chromatography to obtain the desired compound with high purity .

Industrial Production Methods

Industrial production of 3’,5’-Di-O-acetyl-5-chloro-2’-deoxyuridine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions such as temperature, pressure, and pH. The purification process may involve crystallization or other techniques to ensure the compound meets industrial standards .

Analyse Des Réactions Chimiques

Types of Reactions

3’,5’-Di-O-acetyl-5-chloro-2’-deoxyuridine undergoes various chemical reactions, including:

Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield 5-chloro-2’-deoxyuridine.

Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the 5-position, to form various oxidized or reduced products.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Major Products Formed

Hydrolysis: 5-chloro-2’-deoxyuridine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation and Reduction: Oxidized or reduced forms of the original compound.

Applications De Recherche Scientifique

3’,5’-Di-O-acetyl-5-chloro-2’-deoxyuridine has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of other nucleoside analogs.

Biology: Employed in studies involving DNA replication and repair mechanisms.

Medicine: Investigated for its potential antiviral and anticancer properties.

Industry: Utilized in the production of pharmaceuticals and as a reagent in chemical synthesis.

Mécanisme D'action

The mechanism of action of 3’,5’-Di-O-acetyl-5-chloro-2’-deoxyuridine involves its incorporation into DNA during replication. The presence of the chlorine atom at the 5-position disrupts normal base pairing, leading to errors in DNA replication and ultimately inhibiting cell proliferation. This mechanism is particularly useful in antiviral and anticancer therapies, where the compound targets rapidly dividing cells.

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Chloro-2’-deoxyuridine: Lacks the acetyl groups at the 3’ and 5’ positions.

2’,3,5’-Tri-O-acetyl-5-chloro-2’-deoxyuridine: Contains an additional acetyl group at the 2’ position.

5-Bromo-2’-deoxyuridine: Similar structure but with a bromine atom instead of chlorine at the 5-position.

Uniqueness

3’,5’-Di-O-acetyl-5-chloro-2’-deoxyuridine is unique due to the presence of acetyl groups at both the 3’ and 5’ positions, which enhances its stability and modifies its biological activity compared to other similar compounds .

Activité Biologique

3',5'-Di-O-acetyl-5-chloro-2'-deoxyuridine (DCA) is a halogenated derivative of deoxyuridine, characterized by the presence of acetyl groups at the 3' and 5' positions and a chlorine atom at the 5' position. Its molecular formula is C13H15ClN2O7, with a molecular weight of 346.72 g/mol. This compound has garnered attention for its potential applications in antiviral and anticancer therapies, as well as its role in DNA replication and repair studies.

DCA functions primarily as a nucleoside analog. Its biological activity is influenced by its structural modifications, which enhance stability and alter interaction with biological targets compared to other nucleosides. The acetyl groups at the 3' and 5' positions play a crucial role in modulating its pharmacological properties.

Target of Action

- DNA Replication : DCA interferes with DNA synthesis by mimicking natural nucleotides.

- DNA Repair Mechanisms : It is involved in studies examining the fidelity of DNA repair pathways.

Antiviral Properties

DCA has shown promise in inhibiting viral replication, particularly in studies involving herpes simplex virus (HSV) and other DNA viruses. Its mechanism involves incorporation into viral DNA, leading to chain termination during replication.

Anticancer Activity

Research indicates that DCA exhibits cytotoxic effects against various cancer cell lines. It induces apoptosis and inhibits cell proliferation through several mechanisms:

- Cell Cycle Arrest : DCA has been shown to disrupt normal cell cycle progression, leading to increased apoptosis in tumor cells.

- Inhibition of Oncogenic Pathways : It affects signaling pathways involved in cell survival and proliferation.

Case Studies

- Cytotoxicity Assays : In vitro studies using MTT assays demonstrated that DCA significantly reduces cell viability in various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 to 30 µM, indicating potent activity against these malignancies.

- Antiviral Efficacy : A study evaluating DCA's activity against HSV reported a significant reduction in viral titers when treated with DCA at concentrations of 5 to 20 µM, showcasing its potential as an antiviral agent.

Comparative Analysis

| Compound | Structure | Biological Activity |

|---|---|---|

| This compound | Acetylated uridine derivative | Antiviral, anticancer |

| 5-Chloro-2'-deoxyuridine | Lacks acetyl groups | Limited stability, lower efficacy |

| 2',3,5'-Tri-O-acetyl-5-chloro-2'-deoxyuridine | Additional acetyl group at 2' | Enhanced solubility but similar activity |

Synthesis and Stability

DCA is synthesized through the acetylation of 5-chloro-2'-deoxyuridine using acetic anhydride in the presence of pyridine. The presence of acetyl groups increases the compound's stability under physiological conditions, which is critical for its biological applications.

Propriétés

IUPAC Name |

[(2R,3S,5R)-3-acetyloxy-5-(5-chloro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN2O7/c1-6(17)21-5-10-9(22-7(2)18)3-11(23-10)16-4-8(14)12(19)15-13(16)20/h4,9-11H,3,5H2,1-2H3,(H,15,19,20)/t9-,10+,11+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYGRPIVVXOHVEA-HBNTYKKESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)Cl)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)Cl)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10451483 | |

| Record name | 3',5'-Di-O-acetyl-5-chloro-2'-deoxyuridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10451483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6046-63-5 | |

| Record name | 3',5'-Di-O-acetyl-5-chloro-2'-deoxyuridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10451483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.